(+-)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride
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Overview
Description
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of a bornyl group attached to the glycine moiety, with a tert-butyl ester and hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The bornyl group is introduced through a subsequent reaction involving the appropriate bornyl halide and the glycine ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bornyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, oxides, and substituted derivatives of the original compound .
Scientific Research Applications
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and peptide synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a parakeratosis inhibitor.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Glycine tert-butyl ester hydrochloride
- tert-Butyl aminoacetate hydrochloride
- tert-Butyl glycinate
Uniqueness
(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is unique due to the presence of the bornyl group, which imparts distinct chemical and biological properties. This differentiates it from other glycine derivatives and makes it valuable for specific research applications .
Properties
CAS No. |
24629-61-6 |
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Molecular Formula |
C16H30ClNO2 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C16H29NO2.ClH/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5;/h11-12,17H,7-10H2,1-6H3;1H |
InChI Key |
JSWQTKNERRQJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC(=O)OC(C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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